1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea
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Description
1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea, also known as BU-224, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BU-224 is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a member of the opioid receptor family.
Scientific Research Applications
Relevance to Transient Receptor Potential Vanilloid-1 (TRPV1) Receptor Antagonism
A study explores the properties of 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), a potent antagonist for the TRPV1 receptor. This compound demonstrates efficacy in blocking receptor-mediated changes in intracellular calcium concentrations and could inform the development of related compounds, including the chemical structure , for managing pain or inflammatory responses (B. Bianchi et al., 2007).
Cardiovascular Applications
Research on 1‐butyl‐3(1‐(6, 7‐dimethoxyquinazolin‐4‐yl) piperidin‐4‐yl urea) (BDPU) reveals its dose-related, significant increases in cardiac output and peak left ventricular dpldt in both animal models and healthy volunteers. This suggests potential cardiovascular applications of related urea derivatives in therapeutic settings (F. Follath et al., 1976).
Antibacterial and Antifungal Activity
Novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which share structural motifs with the compound , have been synthesized and shown to exhibit promising antibacterial and antifungal activities. This highlights the potential of urea derivatives in developing new antimicrobial agents (R. Zaki et al., 2021).
properties
IUPAC Name |
1-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-4-13-24-19-11-10-18(14-16(19)7-12-20(24)25)23-21(26)22-17-8-5-15(2)6-9-17/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H2,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWKPCDEZOAWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea |
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